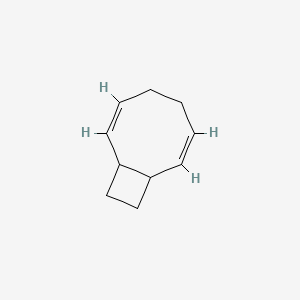
Bicyclo(6.2.0)deca-2,6-diene, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(6.2.0)deca-2,6-diene, cis-: is an organic compound with the molecular formula C₁₀H₁₄ It is a bicyclic structure, meaning it contains two fused rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bicyclo(6.2.0)deca-2,6-diene, cis- can be synthesized through a multistep process. One common method involves starting from bicyclo[4.2.0]octa-3,7-diene-2,5-dione. This compound is irradiated with ultraviolet light to produce a tricyclo decadiendione. The tricyclo decadiendione is then reduced to a diol using lithium aluminium hydride. The cis isomer is converted to a tetraene by adding bromide or mesylate and then stripping it with potassium tert-butoxide. Finally, heating the tricyclodecatetraene to 100°C in benzene converts it to bicyclo(6.2.0)deca-2,6-diene, cis- .
Industrial Production Methods: Industrial production methods for bicyclo(6.2.0)deca-2,6-diene, cis- are not well-documented in the literature. the synthetic route described above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo(6.2.0)deca-2,6-diene, cis- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize bicyclo(6.2.0)deca-2,6-diene, cis-.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) are used in the reduction steps of its synthesis.
Substitution: Halogenation reactions can be performed using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Bicyclo(6.2.0)deca-2,6-diene, cis- has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic structures.
Biology: Its derivatives are investigated for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of bicyclo(6.2.0)deca-2,6-diene, cis- involves its interaction with various molecular targets and pathways. Its unique bicyclic structure allows it to participate in a range of chemical reactions, influencing its reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Bicyclo(6.2.0)decapentaene: An isomer of bicyclo(6.2.0)deca-2,6-diene, cis-, with a similar bicyclic structure but different electronic properties.
Naphthalene: Another bicyclic compound, but with a different arrangement of carbon atoms and electronic structure.
Uniqueness: Bicyclo(6.2.0)deca-2,6-diene, cis- is unique due to its specific arrangement of carbon atoms and the presence of double bonds in its structure. This gives it distinct reactivity and stability compared to other bicyclic compounds.
Propiedades
Número CAS |
77614-69-8 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
(2Z,6Z)-bicyclo[6.2.0]deca-2,6-diene |
InChI |
InChI=1S/C10H14/c1-2-4-6-10-8-7-9(10)5-3-1/h3-6,9-10H,1-2,7-8H2/b5-3-,6-4- |
Clave InChI |
PMHDWEHIGJZMEF-GLIMQPGKSA-N |
SMILES isomérico |
C1/C=C\C2C(/C=C\C1)CC2 |
SMILES canónico |
C1CC=CC2CCC2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)

![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)
![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
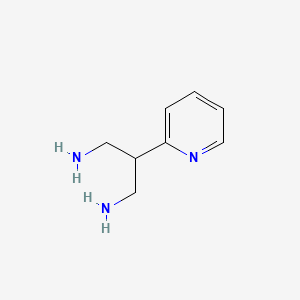
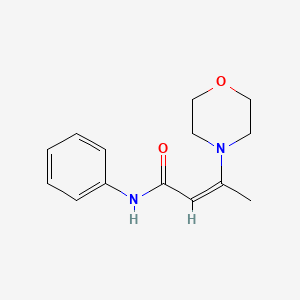

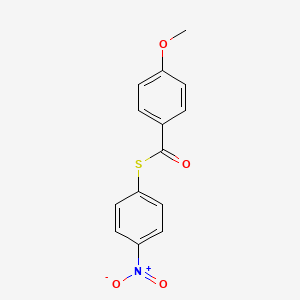
![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)
![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)
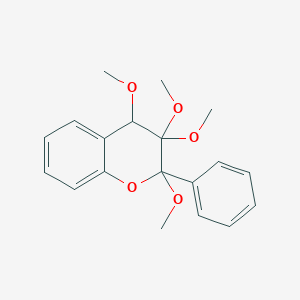
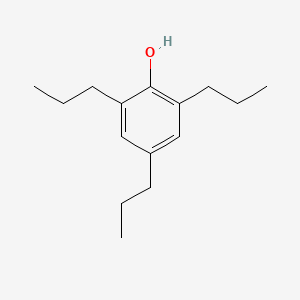
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)

